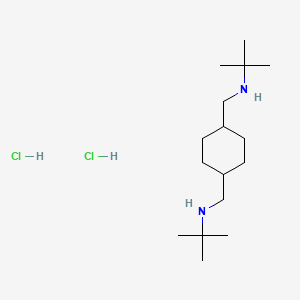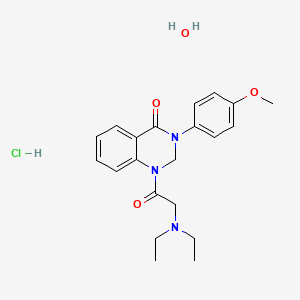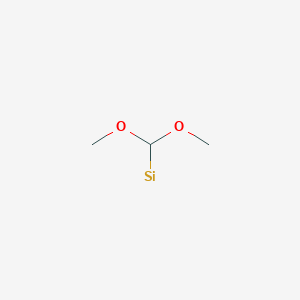
CID 22022593
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 22022593 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Preparation Methods
The synthesis of CID 22022593 involves several steps and specific reaction conditions. The preparation methods can be categorized into synthetic routes and industrial production methods:
Synthetic Routes: The synthesis of this compound typically involves the use of specific reagents and catalysts under controlled conditions. The reaction conditions may include specific temperatures, pressures, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound often involves scaling up the synthetic routes to produce larger quantities. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
CID 22022593 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The common reagents and conditions used in these reactions, as well as the major products formed, are as follows:
Oxidation Reactions: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions include oxidized derivatives with altered functional groups.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed from these reactions include reduced derivatives with different functional groups.
Substitution Reactions: this compound can undergo substitution reactions with various nucleophiles or electrophiles. Common reagents used in these reactions include halogens, alkylating agents, and acylating agents. The major products formed from these reactions include substituted derivatives with new functional groups.
Scientific Research Applications
CID 22022593 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry:
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for the development of new compounds and materials.
Biology: In biology, this compound is used as a tool for studying biological processes and pathways. Its ability to interact with specific biomolecules makes it useful for probing cellular mechanisms and understanding disease states.
Medicine: In medicine, this compound has potential therapeutic applications. It may be used as a drug candidate for treating specific diseases or as a diagnostic tool for detecting biomarkers.
Industry: In industry, this compound is used in the production of various products, including pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it valuable for manufacturing processes.
Mechanism of Action
The mechanism of action of CID 22022593 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their activity, and modulating cellular processes. The molecular targets and pathways involved may include enzymes, receptors, and signaling pathways that are critical for various biological functions.
Properties
Molecular Formula |
C3H7O2Si |
|---|---|
Molecular Weight |
103.17 g/mol |
InChI |
InChI=1S/C3H7O2Si/c1-4-3(6)5-2/h3H,1-2H3 |
InChI Key |
KHHJMWLLXUUFSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(OC)[Si] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


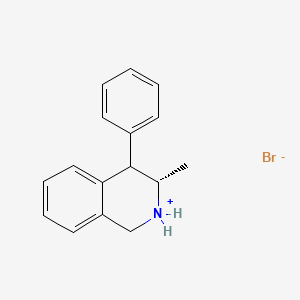
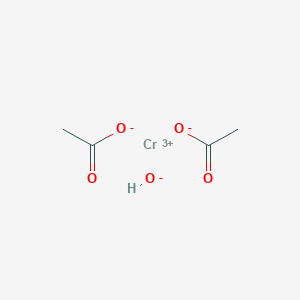
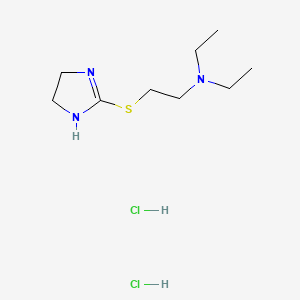
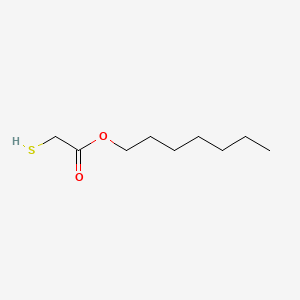

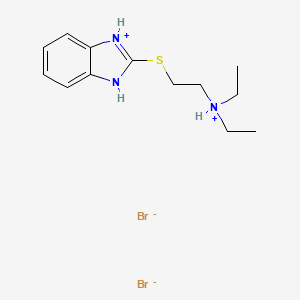
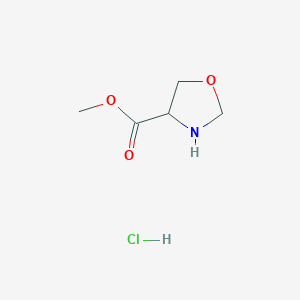
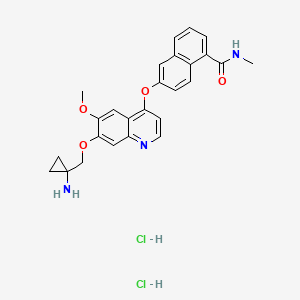
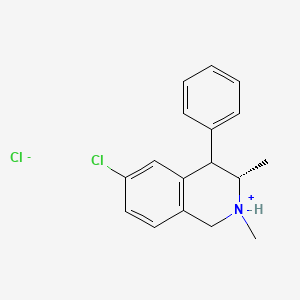


![[2-(Methacryloyloxy)ethyl]dimethylammonium nitrate](/img/structure/B13735138.png)
